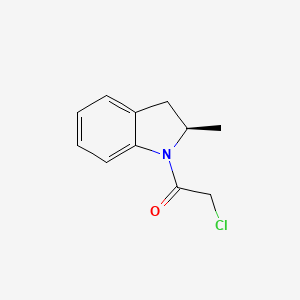
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . The chloroacetyl group can be introduced through a subsequent acylation reaction using chloroacetyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include various substituted indoles and their derivatives .
Applications De Recherche Scientifique
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Compared to other indole derivatives, 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) is unique due to its specific substitution pattern. Similar compounds include:
1H-Indole, 1-(acetyl)-2,3-dihydro-2-methyl-: Lacks the chlorine atom, resulting in different reactivity and biological activity.
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-ethyl-:
These comparisons highlight the importance of specific functional groups in determining the compound’s reactivity and applications.
Propriétés
Numéro CAS |
517866-45-4 |
|---|---|
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
2-chloro-1-[(2R)-2-methyl-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3/t8-/m1/s1 |
Clé InChI |
FVXKYKPCJPPTCB-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC=CC=C2N1C(=O)CCl |
SMILES canonique |
CC1CC2=CC=CC=C2N1C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)
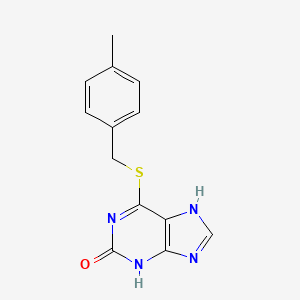
![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)

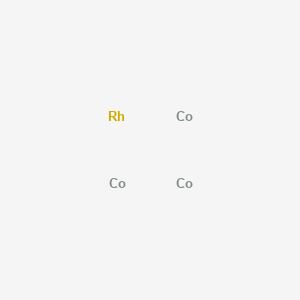

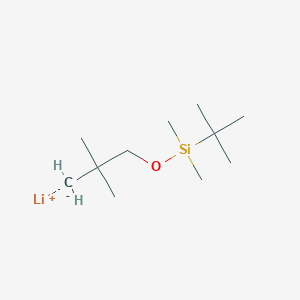
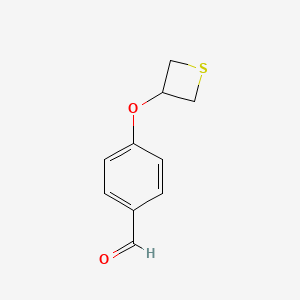
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)
